molecular formula C23H23N3O B12494532 N-[(1-benzyl-1H-indol-3-yl)methyl]-2-(pyridin-2-yloxy)ethanamine

N-[(1-benzyl-1H-indol-3-yl)methyl]-2-(pyridin-2-yloxy)ethanamine

Cat. No.: B12494532
M. Wt: 357.4 g/mol
InChI Key: JNRLSPPRYDROIS-UHFFFAOYSA-N
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Description

[(1-benzylindol-3-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-benzylindol-3-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine typically involves multi-step organic reactions. One common method starts with the preparation of the indole derivative, followed by the introduction of the benzyl group. The pyridine ring is then attached through a series of nucleophilic substitution reactions. The final step involves the formation of the amine group through reductive amination.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Reaction conditions such as temperature, pressure, and solvent choice are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

[(1-benzylindol-3-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced form.

    Substitution: Nucleophilic substitution reactions are common, where the pyridine ring can be substituted with different functional groups using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

[(1-benzylindol-3-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of [(1-benzylindol-3-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

[(1-benzylindol-3-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share the indole moiety and are studied for their biological activities.

    Pyridine derivatives: Compounds with a pyridine ring are known for their diverse chemical reactivity and applications.

    Benzylamines: Featuring a benzyl group, these compounds are explored for their pharmacological properties.

The uniqueness of [(1-benzylindol-3-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine lies in its combined structure, which imparts distinct chemical and biological properties not found in simpler analogs.

Conclusion

[(1-benzylindol-3-yl)methyl][2-(pyridin-2-yloxy)ethyl]amine is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable subject of study for researchers aiming to develop new materials, understand biological processes, and discover novel therapeutic agents.

Properties

Molecular Formula

C23H23N3O

Molecular Weight

357.4 g/mol

IUPAC Name

N-[(1-benzylindol-3-yl)methyl]-2-pyridin-2-yloxyethanamine

InChI

InChI=1S/C23H23N3O/c1-2-8-19(9-3-1)17-26-18-20(21-10-4-5-11-22(21)26)16-24-14-15-27-23-12-6-7-13-25-23/h1-13,18,24H,14-17H2

InChI Key

JNRLSPPRYDROIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CNCCOC4=CC=CC=N4

Origin of Product

United States

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